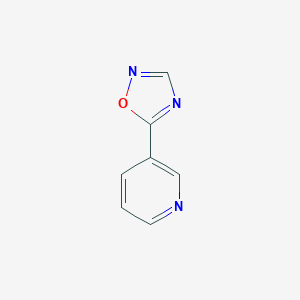

5-(Pyridin-3-yl)-1,2,4-oxadiazole

Beschreibung

5-(Pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-3-yl group. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. For instance, derivatives of this compound have shown promise as antiviral agents, particularly against RNA viruses, by targeting viral replication machinery . Synthetically, it is often prepared via cycloaddition reactions between amidoximes and acyl chlorides or through multi-component cyclization strategies under mild conditions .

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSIEWINXDEPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Amidoxime Intermediates

The most widely reported method involves the cyclization of O-acylamidoximes derived from pyridine-3-carboxamidoxime.

Procedure:

-

Amidoxime Formation : Pyridine-3-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form pyridine-3-carboxamidoxime.

-

Acylation : The amidoxime is treated with acyl chlorides or anhydrides (e.g., trifluoroacetic anhydride) in dichloromethane or DMSO to form O-acylamidoximes.

-

Cyclization : Base-mediated cyclization (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>) at 0–25°C yields 5-(pyridin-3-yl)-1,2,4-oxadiazole.

Key Data :

| Starting Material | Acylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-3-carboxamidoxime | TFAA | NaOH | DCM | 85–92 | |

| Pyridine-3-carboxamidoxime | AcCl | K<sub>2</sub>CO<sub>3</sub> | DMSO | 78 |

Mechanistic Insight : Cyclization proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration.

One-Pot Synthesis from Carboxylic Acids

A streamlined approach eliminates the need for isolating amidoxime intermediates.

Procedure:

-

Condensation : Pyridine-3-carboxylic acid reacts with N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane at 80°C to form an acylnitrile intermediate.

-

Cyclization : Copper(I) iodide and 1,10-phenanthroline catalyze intramolecular cyclization at 120°C.

Key Data :

| Carboxylic Acid | Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-3-carboxylic acid | CuI (20 mol%) | 1,10-phenanthroline | 1,4-dioxane | 78 |

Advantages : Reduced steps, compatibility with diverse carboxylic acids.

Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts enable modular synthesis via C–H functionalization.

Procedure:

-

Oxadiazole Core Formation : 1,2,4-oxadiazole is synthesized from nitriles and hydroxylamine.

-

Suzuki Coupling : A brominated oxadiazole intermediate undergoes coupling with pyridin-3-ylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> in THF/H<sub>2</sub>O.

Key Data :

| Substrate | Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-1,2,4-oxadiazole | Pyridin-3-ylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 65 |

Limitations : Requires pre-functionalized oxadiazole intermediates.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time.

Procedure:

-

Amidoxime Preparation : Pyridine-3-carbonitrile and hydroxylamine react under microwave irradiation (150 W, 100°C, 10 min).

-

Cyclization : O-Acylamidoxime is treated with KOH in DMSO under microwave conditions (100°C, 5 min).

Key Data :

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported synthesis minimizes purification steps.

Procedure:

-

Resin Functionalization : Wang resin is loaded with pyridine-3-carboxamidoxime.

-

Acylation-Cyclization : On-resin acylation with acyl chlorides, followed by TFA-mediated cyclization, releases the product.

Key Data :

Green Chemistry Approaches

Eco-friendly methods prioritize solvent-free or aqueous conditions.

Procedure:

-

Ball Milling : Pyridine-3-carboxamidoxime and acyl chlorides are milled with K<sub>2</sub>CO<sub>3</sub> in a planetary ball mill (30 Hz, 1 h).

-

Cyclization : Mechanochemical energy drives dehydration.

Key Data :

Advantages : Eliminates toxic solvents.

Comparative Analysis of Methods

| Method | Yield Range (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Amidoxime Cyclization | 75–92 | Moderate | High | Moderate |

| One-Pot Synthesis | 70–78 | Short | Medium | Low |

| Microwave-Assisted | 85–89 | Very Short | High | High |

| Solid-Phase | >95 | Long | Low | Low |

| Green Chemistry | 80–82 | Moderate | Medium | Very High |

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

5-(Pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown potential as an antimicrobial and anticancer agent

Medicine: It is being investigated for its potential use in drug discovery and development.

Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-(Pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparison of Pyridinyl and Pyrimidinyl Oxadiazoles

Halogen-Substituted Oxadiazoles

Halogenated derivatives, such as 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (), exhibit distinct properties:

- Synthesis : Bromine substituents are introduced via nucleophilic aromatic substitution or direct halogenation, requiring harsh conditions (e.g., TMSCl catalysis) .

- Bioactivity : Halogen atoms enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications .

- Stability: Bromine-substituted derivatives show reduced thermal stability (melting points ~200°C) compared to non-halogenated analogs .

Cyclopropyl-Substituted Oxadiazoles

5-Cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole () highlights the role of aliphatic substituents:

- Synthesis : Cyclopropyl groups are incorporated via [2+3] cycloaddition using cyclopropane-carboxylic acid derivatives .

- Electronic Effects : The cyclopropyl ring increases electron density at the oxadiazole core, altering reactivity in nucleophilic substitutions .

- Applications : These derivatives are intermediates in agrochemicals due to their enhanced photostability .

Triazole-Containing Oxadiazoles

Compounds like 5-methyl-3-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole () combine two heterocyclic systems:

Key Research Findings and Trends

Positional Isomerism Matters : Pyridin-4-yl oxadiazoles (e.g., 1a ) exhibit superior antiviral activity over pyridin-3-yl analogs due to optimized steric interactions .

Halogenation Enhances Lipophilicity : Bromine or chlorine substituents improve pharmacokinetic profiles but may reduce synthetic yields .

Multi-Component Syntheses Dominate : Modern methods (e.g., three-component reactions) achieve higher yields (>85%) compared to traditional amidoxime routes (<70%) .

Biologische Aktivität

5-(Pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its potential in medicinal chemistry.

Chemical Structure

This compound consists of a five-membered ring containing nitrogen and oxygen atoms, which contributes to its reactivity and biological activity. The presence of the pyridine moiety enhances its interaction with biological targets. Its molecular formula is C₉H₇N₃O, with a molecular weight of 175.17 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance:

- RET Kinase Inhibition : A study identified a derivative of this compound as a potent inhibitor of RET kinase, which is implicated in various cancers. This compound demonstrated significant inhibition of cell proliferation in RET-driven cancer models and showed potential for further development as a targeted cancer therapy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Research has shown that this compound exhibits antibacterial activity against pathogens such as Escherichia coli and Staphylococcus epidermidis. The mechanism is likely linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspase proteins .

Case Study 1: RET Kinase Inhibitors

A series of novel compounds based on the this compound scaffold were synthesized and tested for their ability to inhibit RET kinase. Notably, one compound demonstrated IC₅₀ values in the low nanomolar range against both wild-type and mutant forms of the kinase. This suggests potential for development as a therapeutic agent in RET-driven cancers .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was highlighted for its significant antibacterial effects against E. coli. The compound's structure was optimized to enhance solubility and bioavailability, leading to improved antimicrobial activity .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5-(pyridin-3-yl)-1,2,4-oxadiazole derivatives?

- The primary method involves cyclization of amidoximes with carboxylic acid derivatives. For example, amidoximes react with aldehydes or acyl chlorides under thermal or microwave-assisted conditions to form 1,2,4-oxadiazoles. Optimization often includes using pyridine as a solvent or catalyst to enhance reaction efficiency . HPLC purification is critical to isolate high-purity products, as demonstrated in microreactor-based syntheses .

Q. How can structural characterization of this compound derivatives be performed?

- Key techniques include:

- NMR spectroscopy : , , and NMR to confirm regiochemistry and substituent positions.

- X-ray crystallography : Resolve crystal packing and bond angles, as applied in energetic materials (e.g., compound 2-3 in ) .

- Elemental analysis and IR spectroscopy : Validate molecular composition and functional groups .

Q. What computational tools are used to predict electronic properties of 1,2,4-oxadiazoles?

- Multiwfn : Analyzes electron density, electrostatic potential, and bond order to assess reactivity and stability. For instance, topology analysis can identify electron-rich regions critical for ligand-protein interactions .

- Gaussian 03 : Calculates heats of formation and detonation performance in energetic materials, aiding in structure-property correlations .

Advanced Research Questions

Q. How do substituents on the 1,2,4-oxadiazole core influence biological activity?

- Case Study (Sirt2 Inhibition) : A para-substituted phenyl group at position 3 and cyclic aminomethyl/haloalkyl chains at position 5 are essential for Sirt2 inhibition. SAR studies using α–tubulin-acetylLys40 peptide assays revealed that electron-withdrawing groups enhance potency (e.g., compound 21b: IC = 1.5 µM) .

- Kinase Inhibition : Pyridin-3-yl substitution at position 5 enhances RET kinase inhibition (e.g., compound I-8), validated via cellular proliferation assays and molecular docking .

Q. What methodologies optimize the energetic performance of 1,2,4-oxadiazole-based compounds?

- Salt Formation : Hydroxylammonium salts of 5,5'-dinitramino-3,3'-azo-1,2,4-oxadiazole improve density (1.85 g cm) and detonation velocity (9046 m s) while reducing sensitivity .

- Crystallography-Guided Design : Planar molecular geometries (confirmed via X-ray) enhance packing efficiency, as seen in compound 2-3 with superior detonation pressure (37.4 GPa) .

Q. How do regioisomeric differences (1,2,4- vs. 1,3,4-oxadiazoles) affect physicochemical properties?

- Lipophilicity and Solubility : 1,3,4-oxadiazoles exhibit lower log D (by ~1 unit) and higher metabolic stability compared to 1,2,4-isomers, attributed to dipole moment variations. AstraZeneca’s dataset highlights these trends in drug-like molecules .

Q. What experimental assays evaluate the antioxidant efficacy of diaryl-1,2,4-oxadiazoles?

- ABTS/DPPH Radical Scavenging : Quantify free radical neutralization.

- DNA Oxidation Inhibition : Assess protection against AAPH- or Cu/GSH-induced damage. Vanillin-substituted derivatives show enhanced activity due to radical stabilization by the phenolic group .

Q. How can flow cytometry and molecular target identification validate apoptosis-inducing derivatives?

- Cell Cycle Analysis : Compound 1d (3-(5-chloropyridin-2-yl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole) induces G arrest in T47D cells, followed by apoptosis (confirmed via Annexin V staining) .

- Photoaffinity Labeling : Identified TIP47 (IGF II receptor binding protein) as the molecular target of 1d, linking structure to mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.